ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate
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Overview
Description
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate is an organic compound with a unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly impact its chemical behavior and biological activity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclobutene derivatives. This method uses a chiral catalyst to introduce the hydroxyl group at the desired stereocenter, resulting in the formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of ethyl (1S,2R)-2-hydroxycyclobutanol.
Substitution: Formation of ethyl (1S,2R)-2-halocyclobutane-1-carboxylate.
Scientific Research Applications
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The stereochemistry of the compound ensures selective interactions with chiral targets, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,2S)-2-hydroxycyclobutane-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activities and chemical reactivity.
Ethyl (1S,2R)-2-aminocyclobutane-1-carboxylate: A similar compound with an amino group instead of a hydroxyl group, used in different applications
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
XLPWARQDCQSFMG-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]1O |
Canonical SMILES |
CCOC(=O)C1CCC1O |
Origin of Product |
United States |
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